Product packaging for Heptafluorobutyryl chloride(Cat. No.:CAS No. 375-16-6)

Heptafluorobutyryl chloride

Cat. No.: B1329309
CAS No.: 375-16-6
M. Wt: 232.48 g/mol
InChI Key: WFELVFKXQJYPSL-UHFFFAOYSA-N
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Description

Overview of Perfluorinated Acyl Chlorides in Chemical Science

Perfluorinated acyl chlorides are a subset of acyl chlorides where all hydrogen atoms on the acyl chain have been replaced by fluorine atoms. wikipedia.org This extensive fluorination imparts unique chemical properties. The strong electron-withdrawing nature of the fluorine atoms significantly increases the electrophilicity of the carbonyl carbon, making perfluorinated acyl chlorides highly reactive towards nucleophiles. This heightened reactivity is a key feature that distinguishes them from their non-fluorinated hydrocarbon counterparts.

In organic synthesis, these compounds are valuable reagents for introducing perfluoroalkyl chains into molecules. This process, known as perfluoroalkylation, can dramatically alter the chemical and physical properties of the target compound, including its lipophilicity, metabolic stability, and binding affinity. The incorporation of fluorine is a widely used strategy in the development of pharmaceuticals and advanced materials. cas.cnnih.gov

The general synthesis of acyl chlorides involves the treatment of the corresponding carboxylic acid with a chlorinating agent. chemguide.co.uk Common reagents for this transformation include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). chemguide.co.ukorgsyn.org The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. chemguide.co.uk

Historical Context of Heptafluorobutyryl Chloride Research

Research into this compound and its applications has a history spanning several decades. Early investigations focused on its synthesis and fundamental reactivity. For instance, this compound can be synthesized in high yield (over 90%) from the reaction of heptafluorobutyric acid with phosphorus pentachloride. ag.state.mn.us

A significant area of research that emerged was its use as a derivatizing agent for gas chromatography (GC). Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis, typically by increasing their volatility and thermal stability. research-solution.com Compounds with active hydrogen atoms, such as those in -OH, -NH, and -COOH functional groups, often exhibit poor chromatographic behavior. research-solution.com By reacting these functional groups with a reagent like this compound or its corresponding anhydride (B1165640), heptafluorobutyric anhydride (HFBA), highly volatile and thermally stable derivatives are formed. nih.govsigmaaldrich.com

The resulting heptafluorobutyryl derivatives possess a key advantage for detection. The presence of multiple fluorine atoms makes them highly responsive to electron capture detection (ECD), a very sensitive detection method used in gas chromatography. Research from the 1970s demonstrated the utility of heptafluorobutyryl derivatives for the analysis of carbamate (B1207046) insecticides, highlighting the stability and sensitivity of this method. nih.gov Later studies in the 1990s further solidified its application in the sensitive analysis of complex biological lipids like platelet-activating factor. sigmaaldrich.com

Current Research Landscape and Future Directions for this compound

The established utility of this compound as a derivatization reagent continues to be a central theme in current research. Modern analytical chemistry demands extremely high sensitivity and specificity, particularly in fields like metabolomics, environmental monitoring, and forensic science. The derivatization of catecholamines, a class of neurotransmitters, with reagents to form O-TMS, N-heptafluorobutyryl (HFBA) derivatives has been shown to be an effective method for their analysis by GC-Mass Spectrometry (GC-MS), providing excellent sensitivity and peak separation. elsevierpure.com This approach allows for the detection of analytes at concentrations in the parts-per-billion (ppb) range. elsevierpure.com

Beyond its role in analytical derivatization, this compound serves as a key building block in synthetic organic chemistry. The introduction of the heptafluorobutyryl group can be a critical step in the synthesis of novel fluorinated compounds with specific properties. cas.cnrsc.org For example, it has been used to prepare specialized fluoropolymers for applications such as gas-exchange membranes. sigmaaldrich.comsigmaaldrich.com

Future research is likely to expand on these dual roles. In analytical science, the development of automated and high-throughput derivatization methods using this compound will be crucial for large-scale studies in systems biology and environmental screening. In synthetic chemistry, as the demand for complex fluorinated molecules in pharmaceuticals and materials science grows, this compound will remain a fundamental tool for introducing the C3F7 moiety. acs.orgwechemglobal.com The exploration of its reactions with a wider range of substrates under novel catalytic conditions will continue to be an active area of investigation.

Data Tables

Table 1: Physical and Chemical Properties of this compound

Property Value Reference(s)
Chemical Formula C4ClF7O nih.govshangfluoro.com
Molecular Weight 232.48 g/mol nih.gov
CAS Number 375-16-6 sigmaaldrich.comclearsynth.com
Appearance Liquid sigmaaldrich.com
Boiling Point 39 °C sigmaaldrich.com
Density 1.556 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.3 sigmaaldrich.com

| Synonyms | Perfluorobutyryl chloride, 2,2,3,3,4,4,4-heptafluorobutanoyl chloride | sigmaaldrich.comclearsynth.com |

Table 2: Applications of this compound/Anhydride in GC Derivatization

Analyte Class Functional Group(s) Targeted Purpose of Derivatization Reference(s)
Carbamate Insecticides N-H Increase volatility and GC-ECD response nih.gov
Platelet-Activating Factor -OH Enable GC-MS analysis with high sensitivity sigmaaldrich.com
Dipeptides N-H, -COOH (as esters) Separation of stereoisomers on chiral columns sigmaaldrich.com
Catecholamines -OH, -NH2 Improve sensitivity, peak separation, and mass spectral properties elsevierpure.com

| Aminopyrene/Aminofluorene | -NH2 | Enhance detectability by electron-capture negative-ion mass spectrometry | sigmaaldrich.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4ClF7O B1329309 Heptafluorobutyryl chloride CAS No. 375-16-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4ClF7O/c5-1(13)2(6,7)3(8,9)4(10,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFELVFKXQJYPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4ClF7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059915
Record name Heptafluorobutyryl Chloride
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Molecular Weight

232.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

375-16-6
Record name Heptafluorobutyryl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoyl chloride, 2,2,3,3,4,4,4-heptafluoro-
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Record name Butanoyl chloride, 2,2,3,3,4,4,4-heptafluoro-
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Record name Heptafluorobutyryl Chloride
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Record name Heptafluorobutyryl chloride
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Synthesis and Derivatization Methodologies of Heptafluorobutyryl Chloride

Synthetic Routes to Heptafluorobutyryl Chloride

The preparation of this compound can be achieved through several synthetic pathways. Two notable methods include the reaction of heptafluorobutyric acid with phosphorus pentachloride and the processes involving electrochemical fluorination precursors.

Preparation from Heptafluorobutyric Acid and Phosphorous Pentachloride

A common method for synthesizing acyl chlorides from carboxylic acids involves the use of chlorinating agents like phosphorus pentachloride (PCl₅). jove.comchemtube3d.com When heptafluorobutyric acid is treated with phosphorus pentachloride, the hydroxyl (-OH) group of the carboxylic acid is replaced by a chlorine (-Cl) atom, yielding this compound. jove.comyoutube.com The other products of this reaction are phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). youtube.com

The reaction mechanism involves the nucleophilic attack of the carboxylic acid on the phosphorus pentachloride. jove.com This is followed by the elimination of a chloride ion and subsequent steps that result in the formation of the acyl chloride. The formation of the highly stable phosphorus-oxygen double bond in phosphorus oxychloride helps to drive the reaction to completion. jove.com

General Reaction:

R-COOH + PCl₅ → R-COCl + POCl₃ + HCl

Specific Reaction:

CF₃(CF₂)₂COOH + PCl₅ → CF₃(CF₂)₂COCl + POCl₃ + HCl

Electrochemical Fluorination Precursors

Electrochemical fluorination (ECF) is a key process for producing perfluorinated organic compounds. In the context of this compound, precursors such as n-butyryl chloride or n-butyryl fluoride (B91410) are subjected to electrochemical fluorination in anhydrous hydrogen fluoride. patsnap.com This process, sometimes referred to as the Simons process, replaces all the hydrogen atoms on the butyryl chloride molecule with fluorine atoms. cecri.res.in

The electrochemical perfluorination of n-butyryl chloride yields heptafluorobutyryl fluoride. patsnap.com This resulting heptafluorobutyryl fluoride can then be hydrolyzed to heptafluorobutyric acid, which can subsequently be converted to this compound as described in the previous section. patsnap.com The ECF of n-butyryl chloride involves a free radical mechanism and can sometimes lead to isomerization products. cecri.res.in

PrecursorProduct of ECFSubsequent Conversion
n-Butyryl chlorideHeptafluorobutyryl fluorideHydrolysis to Heptafluorobutyric acid, then chlorination
n-Butyryl fluorideHeptafluorobutyryl fluorideHydrolysis to Heptafluorobutyric acid, then chlorination

Derivatization Reactions with this compound

This compound is a highly reactive acylating agent due to the strong electron-withdrawing effect of the heptafluorobutyl group, which makes the carbonyl carbon highly electrophilic. jove.com This reactivity allows it to readily form derivatives with various nucleophiles.

Acylation of Amines and Alcohols

This compound readily reacts with amines and alcohols in acylation reactions. These reactions are fundamental in organic synthesis for creating amide and ester linkages, respectively. psu.eduresearchgate.net

Acylation of Amines: Primary and secondary amines react rapidly with this compound to form N-substituted heptafluorobutyramides. libretexts.orgchemguide.co.uk The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or even an excess of the amine, to neutralize the hydrogen chloride byproduct. libretexts.org

General Amine Acylation:

R'NH₂ + CF₃(CF₂)₂COCl → CF₃(CF₂)₂CONH-R' + HCl

Acylation of Alcohols: Alcohols react with this compound to produce heptafluorobutyryl esters. youtube.comlibretexts.org This reaction is often performed in the presence of a weak base like pyridine to scavenge the HCl produced. youtube.com The reaction is typically vigorous and exothermic. libretexts.org

General Alcohol Acylation:

R'OH + CF₃(CF₂)₂COCl → CF₃(CF₂)₂COO-R' + HCl

Formation of Heptafluorobutyryl Imidazole (B134444)

This compound reacts with imidazole to form 1-(Heptafluorobutyryl)imidazole (HFBI). sigmaaldrich.comsigmaaldrich.com HFBI is a valuable derivatizing agent, particularly in analytical chemistry for gas chromatography (GC) applications. It is known as a mild acylating agent for amines and does not produce acidic byproducts, which is advantageous as it prevents the degradation of the GC column. sigmaaldrich.com

ReactantProductKey Feature of Product
This compound1-(Heptafluorobutyryl)imidazoleMild derivatizing agent; no acidic byproducts
Imidazole

Synthesis of Heptafluorobutyryl Esters

The reaction of this compound with alcohols is a direct and efficient method for the synthesis of heptafluorobutyryl esters. youtube.comlibretexts.org As acyl chlorides are highly reactive, this method is often preferred over Fischer esterification, especially when dealing with sensitive alcohols. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the alcohol acts as the nucleophile attacking the carbonyl carbon of the acyl chloride. libretexts.org A variety of primary, secondary, and even tertiary alcohols can be acylated using this method, often in the presence of a base to drive the reaction to completion. youtube.com

Regioselective Functionalization of Cellulose (B213188) with this compound

The functionalization of cellulose, a ubiquitous biopolymer, is a key area of research for creating new materials with tailored properties. The esterification of cellulose using acid chlorides like this compound is a primary method for its modification. The cellulose polymer consists of anhydroglucose (B10753087) units (AGUs), each with three hydroxyl groups at the C2, C3, and C6 positions. These hydroxyl groups exhibit different reactivities, with the primary hydroxyl group at the C6 position being the most accessible and reactive, followed by the hydroxyl group at C2, and then the least reactive group at C3.

This reactivity difference allows for the regioselective functionalization of cellulose. In homogeneous reaction conditions, where cellulose is dissolved in a suitable solvent system like N,N-dimethylacetamide/LiCl (DMAc/LiCl) or dimethyl sulfoxide (B87167) (DMSO) with an activating agent, acylation reactions show a pronounced preference for the C6 position. nih.gov Gas-phase acylation has also demonstrated high regioselectivity for the C6 hydroxyl group, offering a more controllable and sustainable modification method that can preserve the native crystalline structure of the cellulose. rsc.orgaalto.fi

While specific studies detailing the use of this compound for cellulose functionalization are not extensively documented in the reviewed literature, the chemical principles of acylation strongly suggest a similar regioselective outcome. The reaction would proceed via nucleophilic attack of the cellulose hydroxyl groups on the electrophilic carbonyl carbon of this compound, leading to the formation of a cellulose heptafluorobutyrate ester. Given the established reactivity patterns, the heptafluorobutyryl groups would preferentially attach to the C6 position of the anhydroglucose units. This modification would impart significant hydrophobicity to the cellulose backbone due to the fluorine content, potentially creating materials suitable for applications such as specialty membranes or functional films. nih.gov

Classical Acylation of Camphor (B46023) with this compound

The acylation of ketones is a fundamental organic reaction used to form β-dicarbonyl compounds. The classical acylation of camphor with this compound results in the formation of 3-(heptafluorobutyryl)-d-camphor. chemicalbook.comsigmaaldrich.com This reaction typically proceeds through the formation of an enolate from camphor under basic conditions. The enolate then acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of this compound.

The resulting product, 3-(heptafluorobutyryl)-d-camphor, is a chiral β-diketone. Such compounds are valuable as ligands in coordination chemistry. For instance, they are used in the preparation of lanthanide(III) complexes, which can serve as NMR shift reagents or as components in chemical sensors. chemicalbook.comsigmaaldrich.com

Derivatization for Enhanced Electron-Capture Detection Sensitivity

In analytical chemistry, particularly in gas chromatography (GC), derivatization is a crucial step to improve the analyte's volatility, thermal stability, and detectability. This compound is an excellent derivatizing agent for enhancing the sensitivity of analytes in an electron-capture detector (ECD). The ECD is highly sensitive to compounds containing electronegative atoms, such as halogens.

By reacting analytes containing active hydrogen atoms (in functional groups like alcohols, phenols, amines, and thiols) with this compound, a heptafluorobutyryl (HFB) group is introduced into the molecule. The seven fluorine atoms in the HFB group make the resulting derivative highly electrophoric, meaning it has a strong ability to capture free electrons. This leads to a significant increase in the detector's response, allowing for the detection and quantification of analytes at very low concentrations (trace levels). nih.govnih.gov The anhydride (B1165640) counterpart, heptafluorobutyric anhydride (HFBA), is also widely used for this purpose and functions on the same principle. sigmaaldrich.com

Comparison with Trifluoroacetyl Derivatives

Another common class of fluorinated derivatizing agents leads to the formation of trifluoroacetyl (TFA) derivatives. Both HFB and TFA derivatives are used to enhance ECD response and improve chromatographic properties. The choice between them often involves a trade-off between volatility and detector sensitivity.

Volatility: TFA derivatives, having a shorter carbon chain (C2) compared to HFB derivatives (C4), are generally more volatile. This can lead to shorter retention times in GC analysis, which can be advantageous for speeding up analysis and achieving sharper peaks.

Detector Response: The ECD response generally increases with the number of halogen atoms. Therefore, HFB derivatives, with seven fluorine atoms, are expected to provide a stronger signal and thus lower detection limits than TFA derivatives, which have only three fluorine atoms.

However, the optimal choice is not always straightforward and depends on the specific analyte and the analytical goals. For complex mixtures of metabolites, for instance, no single derivative may be ideal for all compounds simultaneously. nih.gov Researchers might choose HFB derivatives for ultimate sensitivity in trace analysis, while TFA derivatives might be preferred when analyzing a mixture of compounds with varying volatilities where shorter run times are critical.

Derivatization of Thiols for Analytical Purposes

The analysis of thiols (compounds containing a sulfhydryl, -SH, group) can be challenging due to their polarity, potential for oxidation, and sometimes poor chromatographic behavior. Derivatization is a common strategy to overcome these issues. This compound can react with the thiol group in an acylation reaction to form a stable, volatile thioester.

This derivatization serves multiple analytical purposes:

Improved Stability: The resulting thioester is less prone to oxidation than the original thiol.

Enhanced Volatility: The conversion of the polar -SH group to the less polar thioester increases the molecule's volatility, making it more suitable for GC analysis.

Increased Sensitivity: As discussed previously, the introduction of the heptafluorobutyryl group makes the derivative highly sensitive to electron-capture detection.

While various reagents are used for thiol derivatization, including those that introduce a pentafluorobenzyl (PFB) group nih.govcolab.ws or form fluorescent adducts nih.govnih.gov, acylation with this compound provides a direct path to a derivative well-suited for highly sensitive GC-ECD analysis.

Reactivity and Reaction Mechanisms

Nucleophilic Acyl Substitution Reactions

The primary reaction mechanism for heptafluorobutyryl chloride is nucleophilic acyl substitution. masterorganicchemistry.comvanderbilt.edu This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. vanderbilt.edu

This reaction is common to acyl chlorides and can occur with a variety of nucleophiles, including water, alcohols, and amines. chemguide.co.uklibretexts.org For instance, the reaction with water is typically vigorous, yielding the corresponding carboxylic acid (heptafluorobutyric acid) and hydrogen chloride. libretexts.orgchemguide.co.ukyoutube.com

The general form of a nucleophilic acyl substitution reaction is:

R-CO-Cl + Nu-H → R-CO-Nu + H-Cl

Where R is the heptafluorobutyl group and Nu-H is the nucleophile.

Electrophilicity Enhanced by Perfluoroalkyl Group

The heptafluorobutyl group, a type of perfluoroalkyl group, significantly enhances the electrophilicity of the carbonyl carbon in this compound. Perfluoroalkyl groups are strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This inductive effect polarizes the C-Cl bond and, more importantly, the C=O bond, increasing the partial positive charge on the carbonyl carbon. libretexts.orgyoutube.com

This heightened electrophilicity makes this compound more reactive towards nucleophiles compared to its non-fluorinated counterpart, butyryl chloride. libretexts.org The increased reactivity is a key factor in its use as a derivatizing agent, as it allows for rapid and efficient reactions with analytes. sigmaaldrich.com

Mechanistic Studies of Derivatization Reactions

This compound is frequently used as a derivatizing agent in analytical chemistry, particularly in gas chromatography (GC), to improve the volatility and detectability of analytes. sigmaaldrich.comsigmaaldrich.com Mechanistic studies of these derivatization reactions are crucial for optimizing analytical methods.

The efficiency of derivatization with this compound is highly dependent on reaction conditions. mdc-berlin.de Optimization of these parameters is essential to ensure complete derivatization and avoid the formation of unwanted byproducts.

Temperature: Increasing the reaction temperature generally accelerates the rate of derivatization. However, excessively high temperatures can lead to the degradation of either the analyte or the derivative. nih.govresearchgate.net For example, the optimal temperature for the derivatization of fatty alcohols with a similar reagent, pentafluorobenzoyl chloride, was found to be 60°C. nih.gov

Time: The reaction time must be sufficient to allow for complete derivatization of the analyte. Incomplete reactions can lead to inaccurate quantification. nih.govresearchgate.net Studies have shown that reaction times can vary from minutes to hours depending on the specific analyte and other conditions. mdc-berlin.denih.gov

Reagent Dosage: The amount of this compound used must be in excess to ensure the reaction goes to completion. researchgate.netresearchgate.net However, a large excess of the reagent can interfere with the analysis and may require a removal step. nih.gov

Table 1: Factors Affecting Derivatization Efficiency

ParameterEffect on DerivatizationConsiderations
Temperature Increases reaction rateCan cause degradation of analyte or derivative at high temperatures
Time Ensures complete reactionIncomplete reaction leads to inaccurate results; prolonged time may lead to side reactions
Reagent Dosage Excess drives reaction to completionLarge excess can cause interference in analysis

The reaction of this compound with analytes containing active hydrogens (e.g., -OH, -NH2) produces the derivatized analyte and hydrogen chloride (HCl) as a byproduct. chemguide.co.uk While the derivatized analyte is the target for GC analysis, the acidic nature of HCl can be detrimental to the stationary phase of the GC column, leading to column degradation and poor chromatographic performance.

To mitigate this, a base is often added to the reaction mixture to neutralize the HCl as it is formed. This results in the formation of non-acidic by-products, typically salts, which are less harmful to the GC column. The choice of base is critical; it should be strong enough to neutralize the HCl but not so strong as to cause unwanted side reactions.

Derivatization reactions with this compound are often performed in organic solvents. However, for the analysis of biological samples, performing the derivatization directly in an aqueous medium can simplify sample preparation. researchgate.net

In an aqueous environment, this compound readily reacts with water in a hydrolysis reaction. chemguide.co.ukyoutube.com This presents a challenge as the water can compete with the analyte for the derivatizing agent. To overcome this, the reaction is often carried out in a biphasic system or with a large excess of the reagent to ensure the analyte is derivatized. researchgate.net The mechanism in aqueous media still follows the nucleophilic acyl substitution pathway, with both water and the analyte acting as nucleophiles. chemguide.co.ukyoutube.com

Applications in Analytical Chemistry

Gas Chromatography (GC) Derivatization Agent

In gas chromatography, heptafluorobutyryl chloride is employed to modify analytes, making them more amenable to GC analysis. The derivatization process addresses common challenges such as low volatility and poor thermal stability of compounds containing polar functional groups. By converting these polar groups into their fluoroacyl derivatives, the reagent reduces the analyte's polarity and its potential for adsorption within the GC system, leading to improved chromatographic performance. Fluorinated anhydrides and acyl chlorides are extensively used to convert alcohols, phenols, and amines into their corresponding fluoroacyl derivatives for this purpose jfda-online.com.

A significant advantage of using this compound is the substantial enhancement of detection sensitivity, particularly with an Electron Capture Detector (ECD). The ECD is highly selective and sensitive towards electronegative compounds, especially those containing halogens researchgate.net. By introducing a heptafluorobutyryl group, which contains seven fluorine atoms, the derivatized analyte becomes highly electron-capturing. This chemical modification makes the molecule extremely responsive to the ECD, allowing for the detection of analytes at trace or ultra-trace concentrations researchgate.netmdpi.com. This high sensitivity makes GC-ECD a preferred method for analyzing environmental contaminants and other substances present in very low amounts researchgate.net.

Analytes with polar functional groups often interact with the stationary phase of the GC column, which can lead to undesirable chromatographic effects such as peak tailing and asymmetry chromatographyonline.com. These interactions, or column adsorption, result in poor peak shapes and reduced separation efficiency. Derivatization with this compound masks these polar sites on the analyte molecule jfda-online.com. For molecules with multiple functional groups, such as certain biomarkers, this can result in the formation of bis(heptafluorobutyryl) derivatives, where two sites on the molecule have been derivatized. These derivatives are significantly less polar and exhibit reduced interaction with the column, leading to sharper, more symmetrical peaks and improved chromatographic resolution sigmaaldrich.com.

This compound is widely used for the derivatization of biological markers for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). In GC-MS, derivatization not only improves the chromatographic properties of the analytes but can also yield derivatives with characteristic mass fragmentation patterns, which aids in their structural elucidation and confident identification researchgate.net.

Catecholamines, such as dopamine, are important biomarkers that are challenging to analyze directly by GC-MS due to their low volatility. Chemical derivatization is required to convert them into a form suitable for GC analysis researchgate.net. The formation of O-TMS (trimethylsilyl), N-heptafluorobutylacyl (HFBA) derivatives has been identified as an effective method for the analysis of catecholamines researchgate.net. This derivatization improves detection sensitivity and allows for clear peak separation in the chromatogram researchgate.net. Using this approach, calibration curves for various catecholamines show good linearity over a wide concentration range, with low detection limits researchgate.net.

Table 1. Analytical parameters for the GC-MS analysis of catecholamines after derivatization to form N-heptafluorobutylacyl (HFBA) derivatives researchgate.net.
ParameterValue
Linearity Range1 - 5000 ng/mL
Correlation Coefficient (r²)> 0.996
Limit of Detection (LOD)0.2 - 5.0 ppb

A qualitative and quantitative method for determining ammonia (B1221849) in biological samples has been established using this compound derivatization followed by GC-MS analysis nih.govsemanticscholar.orgresearchgate.net. This method is noted for its good sensitivity, stability, and specificity, making it suitable for forensic toxicology and clinical biochemical detection nih.govsemanticscholar.org. The procedure allows for the accurate detection of ammonia content in samples such as blood nih.govresearchgate.net. Research has demonstrated the method's reliability through validation of its detection limit, linearity, and precision nih.govsemanticscholar.orgresearchgate.net.

Table 2. Performance characteristics of the GC-MS method for ammonia quantification in biological samples using this compound derivatization nih.govsemanticscholar.orgresearchgate.net.
ParameterValue
Limit of Detection (LOD)0.1 µg/mL
Linearity Range0.5 - 200.0 µg/mL
Correlation Coefficient (R²)0.9877
Intra-day Precision (RSD)2.59% - 3.88%
Inter-day Precision (RSD)3.21% - 3.76%

Derivatization of Biomarkers for GC-MS Analysis

Analysis of Sulphur Mustard Metabolites

The verification of exposure to the chemical warfare agent sulphur mustard often relies on the detection of its metabolites in biological samples, primarily urine. A key hydrolysis product and biomarker is thiodiglycol (B106055) (TDG). For analytical purposes, TDG is often derivatized to improve its chromatographic properties and detection sensitivity.

A sensitive method for the trace analysis of TDG involves its conversion to a bis-heptafluorobutyryl derivative. In one such method, TDG is first extracted from urine using solid-phase extraction. Following isolation, it is derivatized using heptafluorobutyryl imidazole (B134444). The resulting derivative is then analyzed by an ion trap mass spectrometer, which can achieve detection limits for spiked samples as low as 0.2 ng/mL. This methodology can also be applied to thiodiglycol sulphoxide (TDGO), another metabolite, after its chemical reduction back to TDG. In urine samples from casualties of accidental mustard poisoning, TDG levels were found to be 1 and 3 ng/mL, but these values increased significantly to 78 and 104 ng/mL after the reduction of TDGO, indicating that the sulphoxide is a major excretion product ubc.ca.

Similarly, heptafluorobutyric anhydride (B1165640) (HFBA) is widely used for this derivatization. Analytical methods have been developed for quantifying TDG in various biological media, including cutaneous in vivo microdialysates oup.com. After derivatization with HFBA, the sample is analyzed by GC coupled with a mass selective detector dtic.mil or a pulsed flame photometric detector (PFPD) for selective sulphur detection oup.com. These methods are sensitive, with a reported lowest quantifiable concentration of 5.0 ng/mL in one GC-MS method dtic.mil.

AnalyteDerivatizing AgentAnalytical MethodMatrixDetection Limit (LOD) / Quantitation Limit (LOQ)
Thiodiglycol (TDG)Heptafluorobutyryl ImidazoleGC-Ion Trap MSUrine0.2 ng/mL (spiked)
Thiodiglycol (TDG)Heptafluorobutyric Anhydride (HFBA)GC-PFPDMicrodialysatesLOD: 24.4 ng/mL; LOQ: 44.4 ng/mL
Thiodiglycol (TDG)Heptafluorobutyric Anhydride (HFBA)GC-MSBiological FluidsLOQ: 5.0 ng/mL
Retrospective Detection of Nitrogen Mustard Biomarkers

Retrospective detection of exposure to nitrogen mustards, a class of alkylating agents used as chemical warfare agents and chemotherapeutics, also benefits from derivatization techniques. For instance, the analysis of nor-nitrogen mustard, a decomposition product and metabolite of the widely used cytotoxic drug cyclophosphamide, can be achieved following derivatization with heptafluorobutyric anhydride (HFBA) ubc.ca. This reaction creates a more thermally stable compound that is suitable for analysis by gas chromatography-mass spectrometry (GC-MS) ubc.ca. The development of a single-ion-monitoring (SIM) method for the derivatized compound allows for its precise quantification, which is crucial for monitoring occupational exposure or verifying exposure in forensic analysis ubc.ca.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Enantioselective Analysis via Chiral Derivatization

Enantioselective analysis is critical in many fields, including pharmacology and toxicology, as enantiomers of a chiral compound can have markedly different biological activities. One approach for separating and quantifying enantiomers is the indirect method, which involves derivatization with a chiral derivatizing reagent (CDR). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physicochemical properties, they can be separated using standard, non-chiral (achiral) chromatographic techniques.

A notable example of a CDR is (S)-N-(heptafluorobutyryl)-prolyl chloride. This reagent reacts with chiral molecules containing primary or secondary amine groups, such as amphetamines, to form stable diastereomeric amides. These diastereomers can then be resolved on a conventional reversed-phase liquid chromatography column and quantified by mass spectrometry.

A quantitative, enantioselective method for analyzing amphetamine in human plasma has been developed using (S)-N-(heptafluorobutyryl)-prolyl chloride as the CDR coupled with liquid chromatography-high-resolution mass spectrometry (LC-HRMS). In this method, the amphetamine enantiomers are derivatized to form diastereomers suitable for separation on a non-chiral reversed-phase column with an MS-compatible mobile phase.

The method has been fully validated and demonstrates excellent analytical performance, which is comparable to highly sensitive GC-MS methods. A fivefold deuterated analog of both enantiomers is used as an internal standard to ensure accuracy. The assay has proven useful for pharmacokinetic profiling of amphetamine following oral administration.

Validation Data for Enantioselective Amphetamine Analysis in Human Plasma
Validation ParameterResult
TechniqueLC-HRMS
Derivatizing Reagent(S)-N-(heptafluorobutyryl)-prolyl chloride
Dynamic Range4,000
SpecificityHigh
LinearityEstablished over the dynamic range
Accuracy & PrecisionDemonstrated through full validation
ApplicationPharmacokinetic profiling

Applications in Organic Synthesis and Materials Science

Synthesis of Fluorinated Organic Compounds

Heptafluorobutyryl chloride is a primary reagent for the synthesis of various fluorinated organic compounds. chemours.com The high electronegativity of the fluorine atoms makes the carbonyl carbon of the acyl chloride highly susceptible to attack by nucleophiles, such as alcohols, phenols, and amines. libretexts.org This reactivity facilitates nucleophilic acyl substitution, where the chlorine atom is replaced by the nucleophile, forming esters, amides, and other derivatives. taylorandfrancis.comchemguide.co.uk This method allows for the straightforward incorporation of a perfluoroalkyl chain into organic molecules. dalau.com A notable application is in the Claisen condensation reaction to produce fluorinated beta-keto esters, which are important intermediates in organic synthesis. google.com The introduction of the heptafluorobutyryl moiety can significantly alter the chemical and physical properties of the parent molecule. sioc-journal.cncas.cn

Intermediate in Fluoropolymer Synthesis

The compound plays a significant role as an intermediate in the production of specialized fluoropolymers. chemours.com Fluoropolymers are valued for their exceptional chemical inertness, thermal stability, and low coefficient of friction. teflon.com this compound can be used to introduce perfluorinated side chains onto a polymer backbone. For instance, it has been used to modify hydroxyl groups on polymers like poly(isoprene) to create fluorinated block copolymers. fluoropolymers.eupeflon.com Additionally, peroxides derived from fluorocarboxylic acids, such as heptafluorobutyryl peroxide, can be used as initiators in the polymerization of monomers like chlorotrifluoroethylene (B8367) to produce materials such as polychlorotrifluoroethylene (PCTFE). cas.cn These resulting fluoropolymers are essential in a multitude of high-performance applications. chemours.com

Surface Modification for Enhanced Hydrophobicity and Chemical Resistance

This compound is effectively used to modify the surfaces of various materials, significantly enhancing their hydrophobicity and chemical resistance. chemours.com The low surface energy of the perfluorinated chain is responsible for this effect. When materials like poly(vinyl alcohol) or cellulose (B213188) are treated with this compound vapor, the surface hydroxyl groups are esterified. sioc-journal.cnpolymer-search.comadtech.co.uk This chemical modification creates a highly water-repellent (hydrophobic) and oil-repellent (oleophobic) surface. Research has demonstrated that this treatment can dramatically increase the water contact angle of a material, a key indicator of its hydrophobicity. sioc-journal.cn This makes it a valuable technique for creating protective coatings on textiles, electronics, and other materials where resistance to moisture and chemicals is critical. chemours.com

Table 1: Effect of this compound on Surface Hydrophobicity

Original MaterialTreatmentResulting Surface PropertyFindingSource
Poly(vinyl alcohol) (PVOH) FilmVapor phase reaction with this compoundHydrophobic ester layerThe process allows for layer-by-layer deposition to prepare coatings with controlled thickness and wettability. polymer-search.com polymer-search.com
CelluloseRegioselective functionalization with this compoundSmart hydrophobic/hydrophilic self-switching surfaceThe wetting contact angle decreased from 103° to 73° as the surface reoriented itself after wetting, demonstrating a switchable property. sioc-journal.cn sioc-journal.cnadtech.co.uk
Poly(2-hydroxyethyl methacrylate)-b-poly(methyl acrylate) brushAcylation reaction with this compoundFluoropolymer-rich surfaceThermal rearrangement created a rougher, fluoropolymer-rich surface compared to solvent-induced rearrangement. taylorandfrancis.com taylorandfrancis.com

Role in Developing Advanced Materials for Electronics and Energy Applications

Through its role in synthesizing fluoropolymers, this compound contributes to the development of advanced materials crucial for the electronics and energy sectors. chemours.com Fluoropolymers offer a unique combination of properties including high thermal stability, chemical resistance, excellent dielectric properties (insulation), and low flammability. dalau.compeflon.comteflon.com

In Electronics: These polymers are indispensable for manufacturing high-performance wire and cable insulation, especially for high-frequency applications in data centers and telecommunications like 5G infrastructure. chemours.comdalau.com They are also used as substrate materials for printed circuit boards (PCBs) and in the fabrication of semiconductors, where they protect components from harsh chemicals and high temperatures. chemours.comdalau.compolymer-search.com

In Energy: In the renewable energy sector, fluoropolymers are used as protective coatings on solar panels and wind turbine blades to enhance durability and weather resistance. fluoropolymers.euadtech.co.ukfluorostore.com They are also critical components in energy storage technologies, such as lithium-ion batteries, where they are used as binders and separators to improve safety, performance, and lifespan. fluoropolymers.euadtech.co.ukalfa-chemistry.com Their chemical resistance is also vital for applications in hydrogen energy, including the production and storage of hydrogen fuel. fluoropolymers.euadtech.co.uk

Ligand in Chiral Complex Synthesis for Optoelectronic and Photonic Devices

This compound is a precursor in the synthesis of specialized chiral ligands used to create advanced materials for optoelectronic and photonic devices. teflon.com A key example is the synthesis of 3-(Perfluorobutyryl)-(-)-camphor. adtech.co.uk This chiral ketone is prepared through the reaction of camphor (B46023) with this compound. teflon.com This camphor-derived ligand is then used to form complexes with lanthanide ions, such as europium. teflon.com The resulting chiral europium complexes exhibit unique light-emitting properties, specifically circularly polarized luminescence (CPL), which is valuable for applications in 3D displays, optical data storage, and advanced sensors. teflon.com

Synthesis of Fluorinated Biomolecules for Imaging Techniques

This compound is widely used as a derivatizing agent in analytical chemistry, particularly for the analysis of biomolecules using gas chromatography-mass spectrometry (GC-MS). dalau.comalfa-chemistry.com Many biomolecules are not volatile enough to be analyzed directly by GC. By reacting these molecules with this compound, their polar functional groups (like amines) are converted into stable, volatile N-heptafluorobutyryl derivatives. dalau.com The fluorine atoms also make the derivatives highly sensitive to detection by MS. polymer-search.com This methodology enables the sensitive and accurate quantification of various biomolecules in complex biological samples like blood and hair, which is a form of molecular imaging at the analytical level. dalau.comfluoropolymers.eualfa-chemistry.com While fluorine-18 (B77423) is a key isotope for Positron Emission Tomography (PET) imaging, the direct use of this compound for 18F-labeling is not the primary application; its major role in biomolecule imaging lies in its use for derivatization for GC-MS analysis. sioc-journal.cnudl.cat

Table 2: Use of this compound in Biomolecule Derivatization for GC-MS Analysis

Analyte(s)Sample MatrixPurposeDetection Limit (LOD)Source
Ammonia (B1221849)Biological Samples (e.g., Blood Plasma)Forensic toxicology and clinical biochemical detection. chemours.comalfa-chemistry.com0.1 µg/mL chemours.comalfa-chemistry.com
Putrescine, Spermidine, Spermine (Polyamines)HairSimultaneous determination of hair polyamines. dalau.com0.05 - 1.0 ng dalau.com
Methyl-diethanolamine, Ethyl-diethanolamine, TriethanolamineHuman Plasma and UrineRetrospective detection of nitrogen mustard exposure biomarkers. fluoropolymers.eu1.0 ng/mL fluoropolymers.eu

Application in Pharmaceutical Synthesis for Improved Metabolic Stability

The introduction of fluorine-containing groups into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. The heptafluorobutyryl group, introduced via this compound, can improve the metabolic stability of a potential drug. polymer-search.com The carbon-fluorine bond is very strong and stable, making it resistant to cleavage by metabolic enzymes in the body. polymer-search.com By strategically placing a fluorinated group at a site on the molecule that would otherwise be susceptible to metabolic attack, the drug's half-life can be prolonged, potentially leading to improved efficacy and bioavailability. polymer-search.com

Modification of Cellulosic Materials for Smart Hydrophobic-Hydrophilic Switching

The modification of cellulosic materials with this compound is a key strategy in the development of "smart" surfaces that can reversibly switch between hydrophobic and hydrophilic states. This functionality is achieved through the regioselective functionalization of cellulose, grafting both hydrophobic (oleophobic) and hydrophilic groups onto the cellulose backbone. ncsu.edu These functional groups can reorient themselves in response to changes in the external environment, thereby altering the surface energy and wettability of the material. ncsu.eduncsu.edu

Research has demonstrated the successful synthesis of smart hydrophobic-hydrophilic self-switching cellulosic materials. ncsu.eduresearchgate.net This process often involves the use of ionic liquids as a green solvent to dissolve cellulose, allowing for controlled chemical modifications. ncsu.edu The synthesis strategy typically involves protecting certain hydroxyl groups on the cellulose molecule while reacting others to introduce the desired functionalities. ncsu.edu

In one detailed approach, cellulose is first modified to introduce hydrophilic groups at the C-2 and C-3 positions of the glucose units. ncsu.edu Subsequently, after a deprotection step, the hydroxyl group at the C-6 position is reacted with this compound. ncsu.edu This introduces the highly fluorinated and thus hydrophobic heptafluorobutyryl groups to the cellulose chain. researchgate.net The resulting material possesses both hydrophilic and hydrophobic domains, enabling its smart switching behavior. ncsu.edu

The switching mechanism is driven by the movement of the functional groups to minimize interfacial energy. ncsu.edu When the material is in a dry, non-polar environment, the hydrophobic heptafluorobutyryl chains orient towards the surface, resulting in a hydrophobic state. Conversely, when exposed to a polar environment, such as water, the hydrophilic groups are driven to the surface, leading to a hydrophilic state. researchgate.net

Detailed Research Findings

Studies have confirmed the successful grafting of the heptafluorobutyryl group onto the cellulose backbone through various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR) and solid-state 13C nuclear magnetic resonance (NMR) spectroscopy. researchgate.net FT-IR analysis shows the appearance of characteristic absorption bands corresponding to the C=O and C-F bonds of the heptafluorobutyryl group after the modification. researchgate.net

The smart switching behavior of these modified cellulosic materials has been quantified by measuring the dynamic contact angle of water on the material's surface. Research has shown a significant decrease in the water contact angle over time as the surface transitions from a hydrophobic to a hydrophilic state upon contact with water. researchgate.netncsu.edu

For instance, the wetting contact angle of a surface modified with heptafluorobutyryl groups was observed to decrease from an initial hydrophobic state of 103° to a more hydrophilic state of 73° as the holding time in an ambient, humid environment increased. researchgate.netncsu.edu This change is accompanied by a notable increase in the surface free energy, particularly its polar component. researchgate.net X-ray photoelectron spectroscopy (XPS) analysis has further verified this self-switching process by showing a decrease in the surface concentration of the oleophobic-hydrophobic CF₃-CF₂-CF₂-CO- groups and an increase in the hydrophilic groups after wetting. researchgate.net

The introduction of the bulky heptafluorobutyric group has also been found to enhance the thermal stability of the cellulose derivatives when compared to unmodified cellulose. ncsu.eduresearchgate.net This improved thermal resistance broadens the potential applications for these smart materials. ncsu.edu

Below are data tables summarizing the key findings from research on cellulosic materials modified with this compound.

Table 1: Wetting Contact Angle of Modified Cellulose Surface

Holding Time (s)Contact Angle (°)
0103
1095
2088
3082
4078
5075
6073

This table illustrates the change in the water contact angle on the surface of the modified cellulose over time at ambient conditions (19.8 °C, 65% humidity), demonstrating the switch from a hydrophobic to a more hydrophilic state. researchgate.netncsu.edu

Table 2: Surface Free Energy and Polarity of Modified Cellulose

StateSurface Free Energy (mJ/m²)Polarity Component (%)
Before Wetting11.0360.92
After Wetting34.0994.19

This table shows the significant increase in surface free energy and its polar component after the modified cellulose has been wetted, confirming the reorientation of functional groups at the surface. researchgate.net

Toxicological and Environmental Considerations

Occupational Exposure and Safety Practices in Research Settings

Heptafluorobutyryl chloride is a reactive chemical that requires strict safety protocols in a laboratory setting. cymitquimica.comspectrumchemical.com Due to its corrosivity (B1173158) and reactivity, particularly with moisture, occupational exposure is primarily managed through engineering controls and personal protective equipment (PPE). spectrumchemical.comthermofisher.com The compound is classified as a substance that causes severe skin burns and eye damage. nih.govtcichemicals.com It is also a lachrymator, a substance that irritates the eyes and causes tears. thermofisher.com

Engineering controls are the first line of defense to minimize exposure. thermofisher.com This includes handling the chemical within a fume hood or a closed system to control the release of vapors or mists. spectrumchemical.comtcichemicals.com Adequate ventilation is crucial, and facilities should be equipped with eyewash stations and safety showers in close proximity to the workstation. thermofisher.comfishersci.com

In case of accidental release, the area should be evacuated and ventilated. spectrumchemical.com Spills can be managed by absorbing the material with an inert substance like sand or silica (B1680970) gel and collecting it into a suitable, closed container for disposal. spectrumchemical.comthermofisher.com

The following table outlines the recommended safety practices and personal protective equipment for handling this compound in a research environment.

Safety MeasureDescriptionSources
Engineering Controls Work should be conducted in a well-ventilated area, preferably within a chemical fume hood or a closed system. Eyewash stations and safety showers must be readily accessible. spectrumchemical.comthermofisher.comfishersci.com
Eye and Face Protection Chemical safety goggles that meet European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations are required. A face shield may also be necessary for additional protection. spectrumchemical.comtcichemicals.comfishersci.com
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) should be worn. Gloves must be inspected before use and removed carefully to avoid skin contamination. spectrumchemical.comthermofisher.comfluorochem.co.uk
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure. In some situations, protective boots may be required. spectrumchemical.comtcichemicals.com
Respiratory Protection If exposure limits are exceeded or irritation occurs, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. This can include a half or full facepiece respirator or a self-contained breathing apparatus (SCBA). spectrumchemical.comfishersci.com
Hygiene Practices Handle in accordance with good industrial hygiene and safety practices. Wash hands and face thoroughly after handling. Contaminated clothing should be washed before reuse. spectrumchemical.comtcichemicals.comfluorochem.co.uk
Storage Store in a dry, cool, well-ventilated, and locked-up area, away from incompatible materials like strong oxidizing agents and bases. The compound is moisture-sensitive and should be stored under an inert gas. Containers should be kept tightly closed. spectrumchemical.comthermofisher.com

Environmental Fate and Transport of Fluorinated Compounds

The environmental behavior of this compound is influenced by its physical properties and its classification as a short-chain fluorinated compound. nih.gov It is described as a volatile substance, which suggests it will likely be mobile in the environment and can disperse rapidly in the air. thermofisher.comfishersci.com Its persistence is considered unlikely due to its high reactivity, especially with water. thermofisher.comfishersci.com

The transport of per- and polyfluoroalkyl substances (PFAS) in the environment is complex and depends on factors like the length of their carbon-fluorine chain and the type of functional group. itrcweb.orgmdpi.com Shorter-chain PFAS, like the degradation product of this compound, generally show greater mobility in water and soil. nih.govitrcweb.orgny.gov They are less likely to be held back by sorption to soil and sediment compared to their long-chain counterparts. itrcweb.orgny.gov This can lead to more rapid transport in groundwater. itrcweb.org

Atmospheric transport is also a significant pathway for the global distribution of some PFAS, particularly volatile or semi-volatile precursor compounds. ny.govnih.gov While this compound itself is volatile, its immediate reaction with atmospheric moisture would convert it to heptafluorobutyric acid (HFBA). fishersci.com The subsequent fate and transport would then be governed by the properties of HFBA and other degradation products. fishersci.com Studies have shown that short-chain PFAS can accumulate in vegetation, suggesting a potential pathway from environmental contamination into terrestrial food webs. nih.gov

Degradation Pathways and Products in Environmental Systems

This compound is highly sensitive to moisture and will readily undergo hydrolysis upon contact with water. thermofisher.comfishersci.com This reaction is the primary degradation pathway in environmental systems. The process breaks the acyl chloride bond, leading to the formation of more stable and persistent compounds. fishersci.com

The principal hazardous decomposition products resulting from this hydrolysis are:

Heptafluorobutyric acid (HFBA)

Hydrogen chloride gas (HCl) thermofisher.comfishersci.com

Under combustion conditions, other hazardous substances can be generated, including carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (B91410) (HF). spectrumchemical.comthermofisher.comfishersci.com

While this compound itself is reactive and not persistent, its primary degradation product, HFBA, is a short-chain perfluoroalkyl carboxylic acid (PFCA). nih.gov PFCAs are known for their high persistence in the environment. nih.govfederalregister.gov The strong carbon-fluorine bonds in the heptafluorobutyl part of the molecule are resistant to further biotic and abiotic degradation under typical environmental conditions. ny.govfederalregister.gov Therefore, the degradation of this compound leads to the formation of a "forever chemical," which can persist and accumulate in various environmental compartments. wikipedia.org

The table below summarizes the known degradation products.

Degradation ProcessProductsNotesSources
Hydrolysis Heptafluorobutyric acid (HFBA), Hydrogen chloride (HCl)Occurs upon contact with water or moisture. HFBA is a persistent PFAS. thermofisher.comfishersci.com
Combustion Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen fluoride (HF), Hydrogen chloride (HCl)Occurs at high temperatures, such as in a fire. spectrumchemical.comthermofisher.comfishersci.com

Classification as a Per- and Polyfluoroalkyl Substance (PFAS)

This compound is classified as a per- and polyfluoroalkyl substance (PFAS). nih.govjustia.com This classification is based on its chemical structure, which aligns with the definition provided by the Organisation for Economic Co-operation and Development (OECD). nih.govfoodpackagingforum.org

The OECD defines PFAS as fluorinated substances that contain at least one fully fluorinated methyl (–CF3) or methylene (B1212753) (–CF2–) carbon atom. wikipedia.orgfoodpackagingforum.orgwillbrownsberger.com The chemical structure of this compound (CF3CF2CF2COCl) contains a perfluoroethyl group (–CF2CF3) and an additional perfluoromethylene group (–CF2–), thus meeting the structural criteria of the OECD definition. foodpackagingforum.orgnist.gov PubChem, a database of chemical molecules, explicitly categorizes this compound within the OECD's list of PFAS. nih.gov The U.S. Environmental Protection Agency (EPA) also recognizes it as a PFAS in regulatory contexts, such as the Toxics Release Inventory. federalregister.gov

Q & A

Q. How is heptafluorobutyryl chloride (HFBC) utilized as a derivatizing agent in gas chromatography (GC)?

HFBC is commonly employed to acylate amine-containing compounds, enhancing their volatility and reducing adsorption on GC stationary phases. For example, in the analysis of desipramine, HFBC reacts with secondary amines to form N-heptafluorobutyryl derivatives. However, bis(heptafluorobutyryl) derivatives may also form, which exhibit superior chromatographic behavior due to reduced polarity. Ethyl acetate as a reaction solvent promotes quantitative bis-derivative formation, improving peak symmetry and detection sensitivity .

Q. What are standard reaction conditions for HFBC-mediated acylation in polymer surface modification?

A typical protocol involves exposing hydroxyl-rich polymer brushes (e.g., polyhydroxyethyl methacrylate, PHEMA) to 80 mM HFBC and 100 mM pyridine in dichloromethane for 24 hours at room temperature. Pyridine acts as a catalyst to neutralize HCl byproducts. Post-reaction, the modified surfaces are rinsed with dichloromethane and dried under nitrogen .

Q. What safety precautions are critical when handling HFBC?

HFBC is corrosive and moisture-sensitive. Work must be conducted in a fume hood with appropriate PPE (gloves, goggles). Reactions should use anhydrous solvents, and excess reagent is typically quenched with methanol or aqueous washes. Storage under inert atmosphere (e.g., argon) prevents hydrolysis .

Advanced Research Questions

Q. How can researchers control the formation of mono- vs. bis(heptafluorobutyryl) derivatives during derivatization?

The solvent system and stoichiometry are key. For desipramine, ethyl acetate favors bis-derivative formation, while dichloromethane may yield mixed products. Using a 2:1 molar ratio of HFBC to analyte and extending reaction time (6+ hours) ensures complete derivatization. Monitoring via mass spectrometry or thin-layer chromatography (TLC) helps track reaction progress .

Q. How does HFBC compare to other acylating reagents (e.g., trifluoroacetic anhydride) in derivatization efficiency?

HFBC derivatives exhibit higher electron-capture detection (ECD) sensitivity due to the strong electron-withdrawing effect of the heptafluorobutyryl group. However, trifluoroacetyl derivatives may form more rapidly. For thermally labile analytes (e.g., vitamin D3 metabolites), HFBC esters improve thermal stability, enabling clearer GC separation .

Q. What strategies mitigate GC column degradation when using HFBC derivatives?

Bis-derivatives or non-acidic acylating agents (e.g., N-heptafluorobutyrylimidazole, HFBI) reduce column degradation by minimizing residual acidity. Ensuring anhydrous conditions during derivatization and using moisture-trapping additives (e.g., molecular sieves) also prolong column lifespan .

Q. How can HFBC be applied to modify polymeric surfaces for advanced material science applications?

HFBC grafts fluorinated side chains onto polymer brushes (e.g., PHEMA), creating amphiphilic coatings. The reaction efficiency depends on solvent polarity, acyl chloride concentration, and brush morphology. Post-modification characterization via contact angle measurements or X-ray photoelectron spectroscopy (XPS) confirms fluorocarbon layer formation .

Methodological Considerations

  • Reaction Optimization : For reproducibility, standardize HFBC:analyte ratios (e.g., 1.5–2.0 eq) and validate derivatization completeness using internal standards (e.g., deuterated analogs) .
  • Analytical Validation : Cross-validate GC results with LC-MS to confirm derivative identity, especially when bis-derivatives are suspected .
  • Safety Protocols : Always include secondary containment for HFBC due to its volatility and corrosivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.